N-(4-chlorophenyl)-2-{[4-(furan-2-ylmethyl)-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
Description
N-(4-Chlorophenyl)-2-{[4-(furan-2-ylmethyl)-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a triazole-based acetamide derivative with a complex heterocyclic structure. Its core features include:
- 5-(Pyrazin-2-yl) group: A nitrogen-rich aromatic system that may influence electronic properties and binding affinity .
- N-(4-Chlorophenyl) acetamide moiety: The chlorinated aryl group is associated with improved bioactivity in related compounds, likely due to electron-withdrawing effects and metabolic stability .
This compound belongs to a broader class of 1,2,4-triazole sulfanyl acetamides, which are explored for diverse pharmacological activities, including anti-inflammatory, antimicrobial, and insect olfactory receptor modulation .
Properties
Molecular Formula |
C19H15ClN6O2S |
|---|---|
Molecular Weight |
426.9 g/mol |
IUPAC Name |
N-(4-chlorophenyl)-2-[[4-(furan-2-ylmethyl)-5-pyrazin-2-yl-1,2,4-triazol-3-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C19H15ClN6O2S/c20-13-3-5-14(6-4-13)23-17(27)12-29-19-25-24-18(16-10-21-7-8-22-16)26(19)11-15-2-1-9-28-15/h1-10H,11-12H2,(H,23,27) |
InChI Key |
UGJAKTYBVXYWND-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC(=C1)CN2C(=NN=C2SCC(=O)NC3=CC=C(C=C3)Cl)C4=NC=CN=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chlorophenyl)-2-{[4-(furan-2-ylmethyl)-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds such as 4-chlorophenylamine, furan-2-carbaldehyde, and pyrazine derivatives. These intermediates are then subjected to condensation reactions, cyclization, and sulfanyl group introduction under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.
Chemical Reactions Analysis
Types of Reactions
N-(4-chlorophenyl)-2-{[4-(furan-2-ylmethyl)-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide can undergo various chemical reactions, including:
Oxidation: The furan ring and sulfanyl group can be oxidized under specific conditions.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: Halogen substitution reactions can occur on the chlorophenyl ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and halogenating agents like chlorine gas. Reaction conditions vary depending on the desired transformation, typically involving controlled temperatures and pH levels.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring may yield furanones, while reduction of nitro groups results in amines.
Scientific Research Applications
N-(4-chlorophenyl)-2-{[4-(furan-2-ylmethyl)-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of N-(4-chlorophenyl)-2-{[4-(furan-2-ylmethyl)-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. For instance, it may bind to a specific enzyme’s active site, blocking its activity and thereby affecting cellular processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The biological and physicochemical properties of N-(4-chlorophenyl)-2-{[4-(furan-2-ylmethyl)-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide can be contextualized through comparisons with analogous derivatives (Table 1).
Table 1: Key Structural and Functional Comparisons
Key Insights from Comparisons
Anti-Exudative Activity :
- Derivatives with furan-2-yl at position 5 (e.g., compounds 3.1–3.21) demonstrated significant anti-exudative effects, with 71% (15/21) showing activity comparable to diclofenac sodium . The target compound’s pyrazine substituent may modulate this activity via enhanced hydrogen bonding or steric effects.
Substituent Effects: Chlorophenyl vs. Ethylphenyl: The 4-chlorophenyl group in the target compound likely improves metabolic stability and target binding compared to alkylated analogs like VUAA-1, which prioritize receptor activation over anti-inflammatory effects .
Synthetic Pathways :
- The target compound is likely synthesized via alkylation of a triazole-3-thiol intermediate with N-(4-chlorophenyl)-2-bromoacetamide, a method consistent with and .
Unexplored Applications :
- While VUAA-1 and OLC-12 are established Orco agonists, the target compound’s pyrazine and furan substituents could position it as a candidate for insect olfaction studies, though this remains untested .
Biological Activity
N-(4-chlorophenyl)-2-{[4-(furan-2-ylmethyl)-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a complex organic compound that integrates multiple functional groups, including a chlorophenyl group, a furan ring, a pyrazine ring, and a triazole ring. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry.
Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C19H15ClN6O2S |
| Molecular Weight | 426.9 g/mol |
| IUPAC Name | This compound |
| InChI Key | UGJAKTYBVXYWND-UHFFFAOYSA-N |
Antimicrobial Properties
Research indicates that compounds containing the 1,2,4-triazole nucleus exhibit significant antimicrobial activities. The triazole structure is known for its ability to inhibit various enzymes critical for microbial growth. Studies have shown that derivatives of triazoles demonstrate potent activity against a range of bacteria and fungi.
For instance, derivatives similar to this compound have been evaluated for their Minimum Inhibitory Concentrations (MIC) against pathogens such as Staphylococcus aureus and Escherichia coli. In one study, compounds with similar structural features exhibited MIC values ranging from 0.125 to 8 μg/mL against various bacteria .
Anticancer Activity
The compound's potential as an anticancer agent is also under investigation. The mechanism of action may involve the inhibition of specific enzymes or pathways that are crucial for tumor growth and proliferation. For instance, studies have shown that triazole derivatives can induce apoptosis in cancer cells by disrupting cellular signaling pathways .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by its structural components:
- Chlorophenyl Group : Enhances lipophilicity and may improve membrane permeability.
- Furan and Pyrazine Rings : Contribute to the compound's ability to interact with biological targets due to their electron-rich nature.
- Triazole Ring : Plays a critical role in enzyme inhibition mechanisms.
Case Study 1: Antimicrobial Efficacy
In a comparative study involving various triazole derivatives, this compound was tested against standard strains of bacteria. The results indicated significant antibacterial activity with an MIC of 0.5 μg/mL against E. coli, showcasing its potential as an effective antimicrobial agent.
Case Study 2: Anticancer Activity
A recent study explored the anticancer effects of various triazole derivatives on human breast cancer cell lines. The findings demonstrated that compounds similar to this compound induced apoptosis at concentrations as low as 10 μM through caspase activation pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
